Product packaging for Methyl 2-bromofuran-3-carboxylate(Cat. No.:CAS No. 197846-06-3)

Methyl 2-bromofuran-3-carboxylate

Cat. No.: B172304
CAS No.: 197846-06-3
M. Wt: 205.01 g/mol
InChI Key: XXUUZVIMSVBWIQ-UHFFFAOYSA-N
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Description

Methyl 2-bromofuran-3-carboxylate ( 197846-06-3) is a high-purity brominated furan derivative designed for advanced research and development applications. With a molecular formula of C 6 H 5 BrO 3 and a molecular weight of 205.01 g/mol, this compound serves as a versatile heterocyclic building block in organic synthesis, particularly in the construction of more complex molecular architectures . This compound is characterized by its bromine substituent at the 2-position of the furan ring and a methyl ester at the 3-position. Researchers value this functional group arrangement for facilitating key synthetic transformations, such as cross-coupling reactions , which are fundamental in medicinal and agrochemical research . Furan derivatives are of significant interest in neuroscience research, serving as key precursors in the synthesis of heteroaromatic γ-aminobutyric acid (GABA) analogues for the study of GABA aminotransferase . As a hazardous chemical, it carries the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For optimal stability, it is recommended to store this compound in an inert atmosphere, sealed and dry in a freezer under -20°C . This product is intended for Research and Further Manufacturing Use Only, not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO3 B172304 Methyl 2-bromofuran-3-carboxylate CAS No. 197846-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUUZVIMSVBWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445704
Record name Methyl 2-bromofuran-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197846-06-3
Record name Methyl 2-bromofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromofuran-3-carboxylate
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Advanced Synthetic Methodologies for Methyl 2 Bromofuran 3 Carboxylate

Direct Bromination Approaches and Regioselectivity

Direct bromination of a suitable furan (B31954) precursor is a common strategy for synthesizing halogenated furans. The inherent reactivity of the furan ring dictates the position of substitution, a concept known as regioselectivity.

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.compearson.com This increased reactivity, compared to benzene, means that milder reagents and conditions are sufficient for substitution reactions like bromination. pearson.comaskfilo.comchegg.com The mechanism involves the attack of the aromatic ring's pi electrons on an electrophile, in this case, an electrophilic bromine species (Br+). pearson.com This attack disrupts the aromaticity and forms a carbocation intermediate known as a sigma complex or arenium ion. pearson.commasterorganicchemistry.com

In the case of furan, electrophilic attack occurs preferentially at the C2 (or α) position. pearson.comaskfilo.com This preference is because the positive charge in the resulting sigma complex is more effectively delocalized through resonance, including a significant contribution from a resonance structure where the ring oxygen's lone pair helps stabilize the charge. pearson.com Substitution at the C3 (or β) position results in a less stable intermediate. Consequently, the bromination of furan and its derivatives typically yields 2-bromo products. askfilo.comchegg.com

While molecular bromine (Br₂) can be used for bromination, it can sometimes lead to over-bromination or undesired side reactions. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent often used as a convenient source for the bromine radical (Br•) or electrophilic bromine. wikipedia.orgmasterorganicchemistry.com NBS provides a low, constant concentration of Br₂, which helps to avoid competing reactions such as addition to the furan double bonds. masterorganicchemistry.com

The use of NBS is particularly advantageous for the bromination of electron-rich aromatic compounds, including various heterocycles. wikipedia.orgmissouri.edu In the synthesis of Methyl 2-bromofuran-3-carboxylate, NBS can be used to selectively brominate the C2 position of the precursor, Methyl furan-3-carboxylate. The reaction is often initiated by a radical initiator or light, particularly in non-polar solvents, for allylic or benzylic brominations, but it can also proceed via an electrophilic pathway for aromatic substrates. wikipedia.orgmissouri.edu

Table 1: Comparison of Brominating Agents for Furan Derivatives
ReagentTypical ConditionsSelectivityAdvantagesDisadvantages
Bromine (Br₂)Dioxane, CCl₄, or Acetic AcidModerate to GoodReadily availableCan lead to di-bromination and side reactions cdnsciencepub.com
N-Bromosuccinimide (NBS)CCl₄ with radical initiator, or DMF for aromatic substitutionHighMilder, more selective, crystalline solid (easy to handle) masterorganicchemistry.comHigher cost than Br₂

The choice of solvent and catalyst significantly influences the outcome of direct bromination reactions. The halogenation of furans is a complex process where the nature of the products can vary widely with the reaction conditions. cdnsciencepub.com

In hydroxylic or nucleophilic solvents like water or alcohols, the reaction of furan with bromine can lead to the formation of ring-opened products or adducts where the solvent is incorporated. cdnsciencepub.com For instance, the reaction of furan with bromine in an alcohol can produce a 2,5-dialkoxy-2,5-dihydrofuran. To favor the desired substitution product, non-nucleophilic solvents are often preferred. Solvents like carbon tetrachloride (CCl₄), dioxane, and aqueous acetic acid have been used for the bromination of furan derivatives to yield substitution products. chegg.comcdnsciencepub.com Catalysts are not always necessary for the bromination of the highly reactive furan ring. chegg.com However, in some cases, Lewis acids can be used, though they also increase the risk of polymerization, a common side reaction with furans. iust.ac.ir The use of dimethylformamide (DMF) as a solvent with NBS has been shown to give high levels of para-selectivity in the bromination of other aromatic compounds. wikipedia.org

Lithium-Halogen Exchange and Subsequent Bromination

An alternative route to introduce bromine at a specific position is through a lithium-halogen exchange reaction. This method is a powerful tool in organometallic chemistry for preparing organolithium compounds from organic halides. wikipedia.orgias.ac.in The reaction is typically very fast, often proceeding at low temperatures, and involves treating an organic halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net

For the synthesis of this compound, this strategy might involve starting with a different halogenated furan, for example, a 2-iodofuran (B1589784) derivative. The rate of halogen exchange follows the trend I > Br > Cl, making iodo compounds particularly suitable for this reaction. wikipedia.org For instance, one could start with 3-bromofuran (B129083), perform a metal-halogen exchange at the 3-position at very low temperatures (e.g., -78 °C) to generate 3-lithiofuran, and then quench this intermediate with an electrophilic bromine source. iust.ac.ir However, it is noteworthy that 3-lithiofuran can equilibrate to the more stable 2-lithiofuran (B141411) if the temperature is allowed to rise above -40 °C, highlighting the importance of strict temperature control for regioselectivity. iust.ac.ir A more direct approach would be the lithiation of 3-bromofuran followed by carboxylation and then esterification, or a direct bromination of a lithiated intermediate.

Table 2: Key Features of Lithium-Halogen Exchange
ParameterDescriptionReference
ReagentsOrganic halide (R-X) and an organolithium reagent (R'-Li), typically n-BuLi or t-BuLi. wikipedia.org
Reactivity of HalideThe rate of exchange generally follows the order: I > Br > Cl. Fluorides are typically unreactive. wikipedia.org
ConditionsTypically conducted in anhydrous ethereal solvents (e.g., THF, diethyl ether) at low temperatures (-78 °C to 0 °C) to prevent side reactions. iust.ac.irnih.gov
ApplicationUsed to prepare aryl, vinyl, and primary alkyllithium reagents that may be inaccessible through other methods. wikipedia.orgias.ac.in

Esterification Routes to this compound

Esterification is a fundamental reaction that can be employed as the final step in the synthesis if the corresponding carboxylic acid is available.

The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid (2-Bromofuran-3-carboxylic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comyoutube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.commasterorganicchemistry.com Finally, deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is typically used as the solvent (in large excess), or the water byproduct is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Alternative Esterification Strategies

The conversion of 2-bromofuran-3-carboxylic acid to its corresponding methyl ester is a critical step in the synthesis of this compound. While traditional methods like Fischer-Speier esterification are common, several alternative strategies offer milder conditions, improved selectivity, and compatibility with sensitive functional groups. These modern techniques avoid the harsh acidic conditions that can be detrimental to the furan ring, which is known for its sensitivity to strong acids pharmaguideline.com.

One notable alternative involves the use of dimethyl carbonate (DMC) as a green and non-toxic methylating agent. A base-catalyzed methyl transfer from dimethyl carbonate to a carboxylic acid provides high selectivity for esterification under mild conditions. This method is particularly advantageous as it helps preserve the stereochemistry of molecules with epimerizable centers. Mechanistic studies suggest a direct methyl transfer from the dimethyl carbonate to the carboxylate substrate.

Another contemporary approach is the copper-catalyzed O-methylation of carboxylic acids, which uniquely employs dimethyl sulfoxide (B87167) (DMSO) as the source of the methyl group. This reaction demonstrates a broad substrate scope and tolerates a wide array of functional groups. The mechanism is believed to involve the generation of a methyl radical from DMSO.

For rapid and efficient esterification, a sonochemical method has been developed. This technique uses a polymer-supported triphenylphosphine (B44618) in conjunction with 2,4,6-trichloro-1,3,5-triazine and sodium carbonate. The application of ultrasound allows for the rapid preparation of methyl esters from various carboxylic acids, including those with reactive hydroxyl groups or other acid- or base-labile functionalities, often in high yields and purity without the need for column chromatography.

Method Reagents Key Features
Dimethyl Carbonate Methylation Dimethyl carbonate, BaseGreen reagent, Mild conditions, High selectivity.
Copper-Catalyzed O-Methylation Copper catalyst, Dimethyl sulfoxide (DMSO)Broad substrate scope, Excellent functional group tolerance.
Sonochemical Esterification Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, Na2CO3, UltrasoundRapid reaction times, High yields and purity, Avoids chromatography.

Chemo- and Regioselective Synthesis of Furan Carboxylates with Halogenation

Achieving the precise installation of both a halogen and a carboxylate group on a furan ring requires careful control of chemo- and regioselectivity. The synthesis of a 2-bromo-3-carboxylate structure is a challenge due to the inherent reactivity of the furan nucleus.

To achieve regioselectivity for the 2-position, strict control of reaction conditions is paramount. Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products pharmaguideline.com. Therefore, achieving mono-bromination requires milder conditions, such as performing the bromination at low temperatures (e.g., -5°C) in a suitable solvent like dioxane or dimethylformamide (DMF) pharmaguideline.com. Using reagents like N-bromosuccinimide (NBS) can also provide a more controlled source of electrophilic bromine, favoring mono-halogenation quimicaorganica.org.

An alternative strategy to ensure absolute regioselectivity is to construct the furan ring with the desired substituents already incorporated from acyclic precursors. A recently developed method involves the reaction of alkyl 3-bromo-3-nitroacrylates with 1,3-dicarbonyl compounds like pentane-2,4-dione or methyl 3-oxobutanoate researchgate.net. This process proceeds through a Michael addition followed by an intramolecular O-alkylation and subsequent elimination to form substituted furan-3-carboxylates researchgate.net. By choosing the appropriate starting materials, this pathway can provide a chemo- and regioselective route to specifically substituted furan carboxylates.

Strategy Methodology Selectivity Control
Electrophilic Halogenation Direct bromination of a furan-3-carboxylate precursor.Controlled by using mild reagents (e.g., NBS) and low temperatures to prevent polyhalogenation and favor substitution at the more activated C2 position pharmaguideline.comquimicaorganica.org.
Ring Synthesis Construction of the furan ring from acyclic precursors.Regioselectivity is predetermined by the structure of the starting materials, such as using alkyl 3-bromo-3-nitroacrylates researchgate.netcrossref.org.

Novel Synthetic Pathways to 2,3-Disubstituted Furans

The development of novel synthetic methods for preparing highly substituted furans, such as those with a 2,3-disubstitution pattern, is a significant area of research. These modern pathways offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods like the Paal-Knorr synthesis.

One of the most innovative approaches is a metalloradical cyclization catalyzed by cobalt(II) complexes nih.gov. This method facilitates the reaction between alkynes and α-diazocarbonyls to construct polysubstituted furans with complete regioselectivity. Co(III)-carbene radicals are generated in situ, which then undergo a tandem radical addition with an alkyne to form the furan ring nih.gov. This process is notable for its mild and neutral reaction conditions and its exceptional tolerance for a wide range of functional groups, including halogens, aldehydes, and unprotected hydroxyl groups nih.gov. This allows for the synthesis of complex furan structures in a single step.

Another novel pathway involves the synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates researchgate.net. The reaction with acyclic CH-acids can be controlled to produce either 2-nitro-2,3-dihydrofuran-3-carboxylates or, through a subsequent denitration step, the fully aromatic substituted furan-3-carboxylates researchgate.net. This methodology provides a versatile entry point to furans with a substituent at the 3-position, which can be further functionalized.

Furthermore, copper-mediated decarboxylative annulation reactions represent another modern strategy for furan synthesis nih.gov. In this approach, α,β-alkenyl carboxylic acids react with aliphatic cyclic ketones to generate substituted fused furan derivatives with complete regioselectivity nih.gov. While this specific example leads to fused systems, the underlying principle of using radical-based decarboxylative coupling showcases a powerful and novel bond-forming strategy that can be adapted for the synthesis of various heterocyclic structures.

Pathway Key Reagents/Catalyst Description Advantages
Cobalt-Catalyzed Metalloradical Cyclization Cobalt(II) porphyrin complex, Alkyne, α-DiazocarbonylA tandem radical addition reaction that forms the furan ring from acyclic precursors nih.gov.Complete regioselectivity, Mild conditions, High functional group tolerance nih.gov.
Synthesis from 3-Bromo-3-nitroacrylates Alkyl 3-bromo-3-nitroacrylate, Acyclic CH-acidMichael addition followed by intramolecular O-alkylation and aromatization researchgate.net.Provides direct access to furan-3-carboxylates; reaction can be tuned to yield dihydrofuran or furan products researchgate.net.
Decarboxylative Annulation Copper(II) catalyst, α,β-Alkenyl carboxylic acid, KetoneA radical-based annulation that forms a furan ring fused to another ring system nih.gov.Novel bond-forming strategy, Complete regioselectivity for fused systems nih.gov.

Advanced Applications in Organic Synthesis

Cross-Coupling Reactions of Methyl 2-bromofuran-3-carboxylate

This compound serves as an excellent electrophilic partner in several key cross-coupling reactions, including the Suzuki-Miyaura, Stille, Kumada, and Hiyama couplings. These transformations are fundamental in modern organic chemistry for the construction of biaryl and other complex organic structures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction is particularly valuable for the synthesis of biaryl compounds, styrenes, and polyolefins. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the furan (B31954) ring.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for the success and efficiency of the coupling reaction.

The efficacy of the Suzuki-Miyaura coupling of this compound is highly dependent on the chosen catalytic system. Palladium catalysts are most commonly employed, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a variety of phosphine-based ligands. organic-chemistry.org The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. organic-chemistry.orgyonedalabs.com

Electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred as they promote the oxidative addition step and enhance the stability of the catalytic species. libretexts.org For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity in Suzuki-Miyaura couplings, enabling reactions to be performed at low catalyst loadings and at room temperature for certain substrates. The choice of base is also critical, with common bases including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). mdpi.com The base is involved in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. msu.edu

The selection of an appropriate catalytic system is essential for achieving high yields and preventing side reactions. For instance, in the coupling of ortho-substituted bromoanilines, the CataCXium A palladacycle with Cs₂CO₃ as the base in dioxane was identified as a uniquely effective system. nih.gov The nature of the phosphine ligand can also have a strong influence on the reaction outcome, with sterically demanding ligands often improving catalyst performance. mdma.ch

Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides.
Palladium SourceLigandBaseSolvent
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O
Pd₂(dba)₃XPhosCs₂CO₃Dioxane
Pd(PPh₃)₄-K₂CO₃DME/H₂O
CataCXium A palladacycle-Cs₂CO₃Dioxane

The Suzuki-Miyaura coupling of this compound provides a strategic entry point for the synthesis of multi-arylated furans. By carefully selecting the coupling partners and reaction conditions, it is possible to introduce a variety of aryl groups onto the furan core. This approach is valuable for creating complex molecules with potential applications in materials science and medicinal chemistry.

For example, a sequential cross-coupling strategy can be employed. Starting with a di- or tri-brominated furan derivative, successive Suzuki-Miyaura couplings with different arylboronic acids can lead to the regioselective installation of multiple, distinct aryl substituents. The reactivity of the different bromine atoms can sometimes be controlled by their electronic and steric environment, allowing for a programmed synthesis of the desired multi-arylated furan. However, it has been noted that this compound can exhibit slow reactivity in some coupling reactions, which may necessitate the use of more active catalytic systems or harsher reaction conditions.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. libretexts.orgacs.org

In the context of this compound, the Stille coupling allows for the introduction of various organic groups (aryl, vinyl, alkyl, etc.) at the 2-position by reacting it with an appropriate organostannane. The general mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often in the presence of a ligand such as triphenylphosphine (B44618) or tri(2-furyl)phosphine. harvard.edu The addition of a copper(I) co-catalyst, such as CuI, can sometimes accelerate the reaction rate. harvard.edu While the Stille reaction is highly versatile, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org

Table 2: Typical Conditions for Stille Coupling of Aryl Bromides.
Palladium CatalystLigandAdditiveSolvent
Pd(PPh₃)₄-LiClTHF
Pd₂(dba)₃P(t-Bu)₃CsFDioxane
Pd(OAc)₂AsPh₃CuIDMF

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is effective for forming carbon-carbon bonds between aryl, vinyl, or alkyl groups. wikipedia.org

This compound can be coupled with various Grignard reagents (R-MgBr) in the presence of a suitable catalyst to yield 2-substituted furan derivatives. The catalytic cycle involves the oxidative addition of the bromofuran to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. chem-station.com

A significant advantage of the Kumada coupling is the high reactivity of Grignard reagents. organic-chemistry.org However, this high reactivity also leads to a major limitation: poor functional group tolerance. wikipedia.orgchem-station.com Grignard reagents react with a wide range of functional groups, including esters, which can be problematic when using substrates like this compound. Careful control of reaction conditions, such as low temperatures, and the use of specific catalyst systems can sometimes mitigate these side reactions. Both palladium and nickel catalysts are used, with palladium often offering better selectivity. chem-station.com

Table 3: Catalysts Used in Kumada Coupling Reactions.
CatalystTypical Substrates
NiCl₂(dppp)Aryl and vinyl halides
Pd(PPh₃)₄Aryl and vinyl halides
Ni(acac)₂Aryl and vinyl halides

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org This reaction offers an attractive alternative to other cross-coupling methods due to the low toxicity, high stability, and ease of handling of organosilanes. organic-chemistry.orgnih.gov

For the Hiyama coupling of this compound, an organosilane (e.g., an aryltrialkoxysilane) is reacted in the presence of a palladium catalyst and an activating agent. organic-chemistry.org A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that is more reactive in the transmetalation step. wikipedia.orgorganic-chemistry.org However, fluoride-free protocols have also been developed. organic-chemistry.org

The reaction tolerates a wide range of functional groups and has been successfully applied to the synthesis of biaryls and other coupled products. nih.gov Palladium catalysts such as Pd(OAc)₂ and PdCl₂ are commonly used, often in combination with phosphine ligands. organic-chemistry.orgnih.gov

Table 4: Activating Agents and Catalysts in Hiyama Coupling.
Activating AgentPalladium CatalystLigand
TBAFPd(OAc)₂XPhos
NaOHPd/C-
CsFPdCl₂(dppf)-

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful method for forming carbon-carbon bonds, utilizing carboxylic acids as readily available and stable alternatives to organometallic reagents. wikipedia.org In this type of reaction, a carboxylic acid is coupled with an organic halide, leading to the formation of a new C-C bond with the extrusion of carbon dioxide (CO₂). wikipedia.org These reactions are advantageous due to the use of relatively inexpensive starting materials and a broad tolerance for various functional groups. wikipedia.org

While direct decarboxylative coupling of the parent 2-bromofuran-3-carboxylic acid is a plausible transformation, the reaction more commonly involves the coupling of an aryl carboxylic acid with an aryl halide. For heteroaromatic carboxylic acids, the reaction typically proceeds via an initial oxidative addition of the aryl halide to the palladium catalyst, followed by electrophilic palladation at the heteroaromatic ring. wikipedia.org For a substrate like 2-bromofuran-3-carboxylic acid, this would be followed by a key decarboxylation step to form a furan-palladium intermediate, which then undergoes reductive elimination to yield the cross-coupled product. The process allows for the synthesis of complex biaryl and heteroaryl structures. wikipedia.orgnih.gov

Biheteroaryl Synthesis via Cross-Coupling

The bromine atom at the C2 position of this compound makes it an ideal electrophilic partner for various palladium-catalyzed cross-coupling reactions to generate biheteroaryl compounds. These motifs are significant in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for C-C bond formation. It involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov this compound can be effectively coupled with a wide range of heteroaryl boronic acids. For instance, in a reaction analogous to the coupling of methyl 5-bromobenzofuran-2-carboxylate, the furan bromide can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as a Pd(II)-complex, and a base like cesium carbonate (Cs₂CO₃). researchgate.net The reaction typically proceeds under thermal or microwave conditions to afford the corresponding 2-aryl-furan-3-carboxylate derivative in high yields. researchgate.net

Stille Coupling: The Stille reaction provides another robust method for C-C bond formation by coupling an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups. This compound can serve as the halide partner, reacting with various heteroarylstannanes. nih.gov The reaction is catalyzed by a palladium complex, often with ligands like XPhos, in the presence of a fluoride source such as cesium fluoride (CsF). nih.gov This methodology is particularly useful for coupling with sensitive heteroarylstannanes like those derived from furan, thiophene, and pyrrole, which might otherwise decompose under harsher conditions. nih.gov

Table 1: Comparison of Cross-Coupling Reactions for Biheteroaryl Synthesis

Reaction Coupling Partner Catalyst System (Typical) Key Advantages
Suzuki-Miyaura Heteroaryl Boronic Acid/Ester Pd(II) complex, Base (e.g., Cs₂CO₃) Low toxicity of boron reagents, mild conditions. nih.govwikipedia.org
Stille Heteroaryl Stannane Pd(0) complex (e.g., Pd(OAc)₂/XPhos), CsF High functional group tolerance, reliable for complex substrates. organic-chemistry.orgnih.gov

Derivatization Strategies Beyond Cross-Coupling

Beyond its role in C-C bond formation, this compound can be derivatized through several other important reaction classes that take advantage of its distinct functional groups.

Nucleophilic Substitution Reactions of the Bromine Atom

The furan ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing methyl carboxylate group at the C3 position, which is ortho to the bromine leaving group. wikipedia.orgchemistrysteps.com This activation allows the bromine atom to be displaced by a variety of nucleophiles. wikipedia.org

In the SNAr mechanism, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge in this intermediate is delocalized over the furan ring and, crucially, onto the oxygen atom of the carboxylate group, which provides significant stabilization. chemistrysteps.commasterorganicchemistry.com The subsequent departure of the bromide ion restores the aromaticity of the furan ring, yielding the substituted product. chemistrysteps.com This pathway allows for the introduction of oxygen, nitrogen, and sulfur-based nucleophiles.

Typical Nucleophiles for SNAr:

Alkoxides (e.g., sodium methoxide) to form 2-alkoxyfurans.

Amines (e.g., ammonia, primary/secondary amines) to synthesize 2-aminofurans.

Thiolates (e.g., sodium thiophenoxide) to produce 2-(arylthio)furans.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring system can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction provides a powerful route to construct six-membered rings and bicyclic ether systems. wikipedia.org In the case of this compound, the furan ring reacts with a dienophile (an alkene or alkyne) to form a 7-oxabicyclo[2.2.1]heptene derivative. rsc.org

The reactivity of the furan diene is influenced by its substituents. The presence of the electron-withdrawing methyl carboxylate group can affect the rate and selectivity of the reaction. rsc.org Diels-Alder reactions involving furan are often reversible, and the stereochemical outcome (endo vs. exo) can depend on the reaction conditions, such as temperature and solvent. rsc.org For many furan derivatives, the thermodynamically more stable exo adduct is often the major product, particularly under conditions that allow for equilibration. rsc.org

Introduction of Diverse Functional Groups

The reactivity of this compound allows for the strategic introduction of a wide variety of functional groups, transforming it into more complex intermediates.

Aryl and Heteroaryl Groups: As detailed in section 4.1.6, Suzuki and Stille cross-coupling reactions are primary methods for introducing aryl and heteroaryl substituents at the C2 position.

Amino and Alkoxy Groups: Nucleophilic aromatic substitution provides a direct route to install amino, substituted amino, and alkoxy groups at the C2 position by displacing the bromide.

Carboxylic Acid: The ester group at C3 can be hydrolyzed to a carboxylic acid (see section 4.2.4), which can then be converted into other functionalities such as amides, acid chlorides, or other esters.

Ester Cleavage and Modification

The methyl ester group of the title compound can be readily cleaved or modified, providing access to the corresponding carboxylic acid or other esters. This transformation is fundamental for further synthetic manipulations, such as amide bond formation or the synthesis of different ester derivatives with tailored properties.

Ester Hydrolysis: The methyl ester can be hydrolyzed to 2-bromofuran-3-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as THF, methanol, and water, is a common method. researchgate.net Care must be taken to employ mild conditions to avoid potential side reactions with the sensitive furan ring.

Transesterification: This process allows for the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol (B145695) under acidic conditions will yield ethyl 2-bromofuran-3-carboxylate. This method is useful when a different ester group is required for solubility, reactivity, or as a protecting group. masterorganicchemistry.com

Table 2: Summary of Derivatization Strategies

Reaction Type Reagents/Conditions Functional Group Transformation
Nucleophilic Substitution Nucleophile (e.g., RO⁻, R₂NH) C2-Br → C2-Nu
Diels-Alder Reaction Dienophile (e.g., Maleimide) Furan ring → 7-Oxabicyclo[2.2.1]heptene system
Ester Hydrolysis LiOH, THF/H₂O C3-CO₂Me → C3-CO₂H
Transesterification R'OH, Acid or Base Catalyst C3-CO₂Me → C3-CO₂R'

Utilization as a Building Block for Complex Molecules

The strategic placement of the bromo and carboxylate groups on the furan ring makes this compound an ideal starting material for creating more intricate molecules. The bromine at the 2-position is particularly amenable to substitution reactions, such as palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The bromine atom on this compound is a key handle for introducing a variety of substituents onto the furan ring through well-established cross-coupling methodologies. These reactions are pivotal for creating libraries of polysubstituted furans, which are important intermediates in organic synthesis.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups.

Stille Coupling: The coupling with organotin compounds (organostannanes) is a versatile method for forming C-C bonds. organicreactions.orgwikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide range of functional groups. organicreactions.orgwikipedia.org

Heck Coupling: This reaction involves the coupling of the bromofuran with an alkene to form a substituted alkene, providing a pathway to more complex structures. wikipedia.orgorganic-chemistry.orgyoutube.com

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynylfuran derivatives. wikipedia.orgnih.govorganic-chemistry.org This method is highly efficient for creating carbon-carbon bonds under mild conditions. wikipedia.org

These transformations allow for the systematic modification of the furan core, leading to a diverse range of substituted furan-3-carboxylate derivatives.

Table 1: Examples of Cross-Coupling Reactions for Furan Substitution

Reaction Type Coupling Partner Catalyst System Product Type
Stille CouplingOrganostannane (R-SnBu₃)Palladium catalyst2-Substituted Furan
Heck CouplingAlkene (R-CH=CH₂)Palladium catalyst, Base2-Vinyl Furan Derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Palladium catalyst, Copper(I) co-catalyst, Base2-Alkynyl Furan Derivative
Suzuki CouplingBoronic Acid (R-B(OH)₂)Palladium catalyst, Base2-Aryl/Vinyl Furan

The furan ring of this compound can act as a diene or dienophile in cycloaddition reactions, or its substituents can be manipulated to facilitate annulation reactions, leading to the formation of fused heterocyclic systems. A key application is the synthesis of furo[3,2-b]pyridine (B1253681) derivatives. These scaffolds are of significant interest due to their presence in pharmacologically active compounds.

The synthesis can proceed through a one-pot, sequential C-C coupling (like Sonogashira) followed by a C-O bond-forming cyclization. For instance, coupling 3-chloro-2-hydroxypyridine (B189369) with a terminal alkyne can lead to the formation of the furo[3,2-b]pyridine core. nih.gov Similarly, derivatives of this compound can be used in annulation reactions with other reagents to construct complex polycyclic systems, such as benzofuro[3,2-b]pyridines. rsc.org Some of these compounds have been identified as potent inhibitors of certain kinases and modulators of cellular signaling pathways. researchgate.net

Furan-containing molecules are integral to numerous compounds in the pharmaceutical and agrochemical industries. While direct synthesis of a marketed drug from this compound is not widely documented, its derivatives are crucial intermediates. For example, furan-3-carboxamides have been explored for their fungicidal properties. The related compound, Methyl 3-bromofuran-2-carboxylate, is explicitly mentioned as a useful research chemical in the preparation of amide compounds for agricultural and horticultural fungicides. labshake.com

The furo[3,2-b]pyridine scaffold, accessible from bromofuran precursors, has shown promising anticancer activities. nih.gov Specific derivatives have demonstrated cytotoxic properties against cancer cell lines and the potential to induce apoptosis. nih.gov This highlights the importance of bromofuran building blocks in medicinal chemistry for the development of new therapeutic agents.

Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. jmchemsci.com In the analysis of Methyl 2-bromofuran-3-carboxylate, GC is used to separate the volatile compound from the solvent and any impurities. brjac.com.br As the separated compound elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments.

The mass spectrometer then sorts these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint." brjac.com.br The fragmentation pattern provides valuable information about the compound's structure. For this compound, the molecular ion peak would correspond to its molecular weight. The presence of two peaks of nearly equal intensity for the molecular ion and bromine-containing fragments is characteristic, representing the two major isotopes of bromine (79Br and 81Br).

Analysis of the fragmentation pattern allows for the confirmation of structural features, such as the loss of a methoxy (B1213986) group (-OCH3) or a carboxyl group (-COOCH3). The PubChem database contains a GC-MS spectrum for this compound, obtained using a ThermoElectron MAT 900 instrument. nih.gov

ParameterDescriptionSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) brjac.com.brnih.gov
Application Separation and identification of volatile compounds. jmchemsci.com
Information Obtained Retention time, molecular weight, and fragmentation pattern. brjac.com.br
Expected Molecular Ion (M+) Peaks at m/z 204 and 206, corresponding to 79Br and 81Br isotopes. nih.gov
Key Fragments Fragments corresponding to the loss of -OCH3, -COOCH3, and Br.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths. msu.edu Covalent bonds in a molecule are not rigid; they can stretch and bend, and these vibrations occur at specific, quantized frequencies. When the frequency of the IR radiation matches the vibrational frequency of a specific bond, the bond absorbs the radiation, and this absorption is detected by the spectrometer. vscht.cz

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its functional groups. The most prominent peak would be due to the carbonyl (C=O) stretching of the ester group. The C-O bonds of the ester and the furan (B31954) ring would also show strong stretching absorptions. The furan ring itself would exhibit characteristic C=C stretching and C-H stretching and bending vibrations. libretexts.org The region from 1450 to 600 cm-1 is known as the fingerprint region, where the complex pattern of absorptions is unique to the molecule, allowing for definitive identification when compared to a reference spectrum. msu.edu

Functional GroupBond VibrationExpected Absorption Range (cm⁻¹)
EsterC=O Stretch1720-1740
Furan Ring / AlkeneC=C Stretch1640-1680
Furan Ring / Alkene=C-H Stretch3020-3100
Ester / Furan RingC-O Stretch1000-1300
BromoalkaneC-Br Stretch500-600

Advanced Analytical Techniques for Structural Elucidation

Beyond standard spectroscopic methods, a range of advanced techniques can be employed for a more exhaustive characterization of this compound.

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule, similar to IR spectroscopy. scifiniti.com It is often considered complementary to IR because the selection rules are different; some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. An Nd:YAG laser is commonly used for excitation. scifiniti.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan ring and the C-Br bond, which may not be as prominent in the IR spectrum.

Thermal Gravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is used to determine the thermal stability and decomposition characteristics of a material. electrochem.org A TGA analysis of this compound would involve heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting TGA curve would plot mass loss versus temperature. From this curve, the onset temperature of decomposition can be determined, which indicates the upper temperature limit of the compound's stability. wikipedia.orgresearchgate.net Any volatile decomposition products would cause a step-wise decrease in mass, and the shape of the curve can provide insights into the decomposition kinetics. electrochem.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at trace and ultra-trace levels, down to parts per billion or even lower. nih.gov While not used for determining the molecular structure of an organic compound, ICP-MS is invaluable for assessing its purity. nih.gov In the context of this compound, ICP-MS could be used to quantify any residual metal catalysts (e.g., palladium, copper) that may have been used in its synthesis. ICP-OES is a similar technique but typically has higher detection limits than ICP-MS. nih.gov The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific elements. nih.gov

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce images of a sample's surface. It provides detailed information about the surface topography and morphology of a material. researchgate.net If this compound is in a solid or crystalline form, SEM could be used to visualize the shape, size, and surface features of its crystals.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. During SEM analysis, the electron beam excites atoms in the sample, causing them to emit X-rays at energies characteristic of each element. An EDS detector measures the number and energy of these X-rays to identify the elemental composition of the sample. For this compound, an EDS analysis would be expected to show peaks corresponding to carbon, oxygen, and bromine, confirming the presence of these elements in the sample.

Electron diffraction is another powerful technique that can be used to determine the molecular structure of compounds in the gas phase. By analyzing the diffraction pattern of electrons scattered by the molecules, precise bond lengths and angles can be determined. researchgate.net

TechniqueAcronymInformation ObtainedApplication to this compound
Raman Spectroscopy-Vibrational and rotational modesComplementary data to IR, especially for symmetric bonds.
Thermal Gravimetric AnalysisTGAThermal stability, decomposition temperatureDetermines the temperature range in which the compound is stable.
Inductively Coupled Plasma Mass SpectrometryICP-MSElemental composition (trace levels)Quantifies trace metal impurities from synthesis.
Inductively Coupled Plasma Optical Emission SpectrometryICP-OESElemental compositionPurity analysis for metallic contaminants.
Scanning Electron MicroscopySEMSurface morphology and topographyVisualizes crystal shape and size if the compound is solid.
Energy-Dispersive X-ray SpectroscopyEDSElemental composition of a surfaceConfirms the presence of C, O, and Br.
Electron Diffraction-Molecular structure (bond lengths/angles)Precise determination of the geometric structure in the gas phase.

Chromatographic Purification Methods

Chromatographic techniques are essential for the isolation and purification of this compound from crude reaction mixtures. These methods separate the target compound from byproducts, unreacted starting materials, and other impurities based on differential partitioning between a stationary phase and a mobile phase. The choice of chromatographic method and conditions is critical for achieving high purity of the final product.

Column chromatography is a primary preparative technique used for the purification of this compound on a laboratory scale. The method involves packing a solid adsorbent, the stationary phase, into a glass column and passing a liquid, the mobile phase, through it. The crude product is loaded onto the top of the column, and as the eluent flows through, the different components of the mixture travel down the column at different rates, allowing for their separation.

Silica (B1680970) gel (SiO₂) is the most commonly employed stationary phase for the purification of furan derivatives due to its polarity and effectiveness in separating compounds of varying polarities. orgsyn.orgorgsyn.orgrsc.org The mobile phase, or eluent, typically consists of a mixture of non-polar and more polar solvents. For compounds like this compound, mixtures of hexanes and ethyl acetate (B1210297) are frequently used. orgsyn.orgsci-hub.se

The purification process often involves a gradient elution, where the polarity of the mobile phase is gradually increased over time. This is achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). This gradient allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more polar impurities. For instance, a gradient of hexanes:ethyl acetate starting from 19:1 and gradually increasing to 1:1 has been successfully used. orgsyn.org In another example, a gradient from 100% hexane (B92381) to a 3:2 mixture of hexanes:ethyl acetate was effective. orgsyn.org

The crude product can be loaded onto the column by dissolving it in a minimal amount of solvent or by a technique known as dry loading, where the product is adsorbed onto a small amount of an inert solid support like celite or silica gel before being placed on the column. orgsyn.orgorgsyn.org Fractions are collected sequentially as the eluent exits the column. These fractions are then analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product. orgsyn.orgorgsyn.org The purified fractions are then combined, and the solvent is removed, often using a rotary evaporator, to yield the pure this compound. orgsyn.orgorgsyn.org

Table 1: Examples of Column Chromatography Conditions for Purification of Furan Derivatives

Stationary Phase Mobile Phase (Eluent System) Elution Method Loading Method Reference
Silica Gel (0.040-0.063 mm) Hexanes:Ethyl Acetate Gradient from 19:1 to 1:1 Dry loaded onto celite orgsyn.org
Silica Gel (0.040-0.063 mm) Hexanes:Ethyl Acetate Gradient from 100% Hexane to 3:2 Dry loaded onto celite orgsyn.org
Silica Gel Pentane / Diethyl ether in pentane Step gradient (10%, 20%, 30%, 40%) Loaded onto sand on column top orgsyn.org
Silica Gel Hexane:AcOEt (Ethyl Acetate) Isocratic (25:1) Not specified rsc.org

Thin Layer Chromatography (TLC) is a rapid, simple, and versatile analytical technique used extensively in conjunction with the synthesis and purification of this compound. Its primary applications are to monitor the progress of a chemical reaction and to quickly analyze the fractions collected during column chromatography to determine their composition. orgsyn.orgorgsyn.orgnih.gov

In TLC, the stationary phase is a thin layer of an adsorbent, such as silica gel, coated onto a flat, inert carrier sheet, typically glass, plastic, or aluminum. A small spot of the sample is applied to one end of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and as it passes the sample spot, the components of the mixture move up the plate at different rates.

The separation is based on the same principles as column chromatography. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. It is influenced by the polarity of the compound, the adsorbent, and the eluent system.

For furan derivatives, silica gel plates are standard. orgsyn.orgscispace.com A common eluent system for analyzing compounds related to this compound is a mixture of ethyl acetate and hexane, for example, in a 30:70 ratio. orgsyn.orgresearchgate.net After the plate is developed, the separated spots, which are often colorless, must be visualized. A common method is to use a UV lamp, as furan rings and other conjugated systems absorb UV light, appearing as dark spots on a fluorescent background. researchgate.net

By comparing the Rƒ value of a spot in a reaction mixture to that of the starting material, chemists can track the consumption of the reactant and the formation of the product. During column chromatography, TLC allows for the rapid identification of fractions containing the desired pure compound, which will show a single spot at the correct Rƒ value. orgsyn.org

Table 2: Typical Thin Layer Chromatography (TLC) Systems for Furan Derivatives

Stationary Phase Mobile Phase (Eluent) Purpose Visualization Reference
Silica 30% Ethyl Acetate in Hexane Reaction Monitoring UV Lamp orgsyn.orgresearchgate.net
Silica Gel G Chloroform:Methanol (98:2 or 95:5) Reaction Monitoring UV (254 nm) scispace.com
Silica Gel Hexane:Ethyl Acetate Identifying product in column fractions UV Lamp orgsyn.org

Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Furan (B31954) Functionalization

The functionalization of the furan ring is a cornerstone of its application in various chemical syntheses. However, the inherent stability of the furan core, coupled with its sensitivity to harsh reaction conditions like strong acids and oxidants, presents a significant challenge. nih.govresearchgate.net The development of new catalytic methods is therefore a primary focus for overcoming these limitations.

A key area of research is the transition-metal-catalyzed C-H functionalization of the furan ring. researchgate.net This approach offers a more direct and atom-economical way to introduce new functional groups onto the furan scaffold, bypassing the need for pre-functionalized starting materials. researchgate.net For instance, palladium-catalyzed direct carbonylation of furans has been achieved, yielding furan carboxylic acids. rsc.org This method's efficiency is notably improved by using a CO/CO2 binary gas system, which helps to stabilize the palladium catalyst. rsc.org

Furthermore, rhodium(III)-catalyzed cross-dehydrogenative coupling represents another promising strategy for functionalizing furan derivatives. doi.org The development of cobalt-porphyrin complexes for tandem radical addition reactions with alkynes has also opened up new pathways to polyfunctionalized furans. doi.org These advanced catalytic systems are crucial for accessing a new generation of furan-based materials and biologically active substances with precisely controlled properties. nih.govresearchgate.net

Catalyst SystemReaction TypeSubstrateProductSignificance
Palladium Acetate (B1210297)Direct CarbonylationFuransFuran Carboxylic AcidsDirect functionalization of the furan ring. rsc.org
Rhodium(III) ReagentsCross-Dehydrogenative CouplingFuran DerivativesFunctionalized FuransEnables coupling with other aromatic systems. doi.org
Cobalt-Porphyrin ComplexesTandem Radical Additionα-diazocarbonyls and alkynesPolyfunctionalized FuransAllows for the construction of complex furan structures. doi.org

Exploration of Bio-based Feedstocks for Sustainable Synthesis

The shift towards a bio-based economy has placed significant emphasis on utilizing renewable resources for chemical production. Furan derivatives, including Methyl 2-bromofuran-3-carboxylate, are prime candidates for sustainable synthesis, as their precursors can be derived from abundant lignocellulosic biomass. magtech.com.cnresearchgate.net This biomass, which includes agricultural and forestry waste, is a rich source of carbohydrates that can be converted into furan platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netnih.gov

Research is actively exploring efficient catalytic routes to convert these bio-derived platform molecules into valuable chemicals. For example, furfural can be oxidized to produce furoic acid, a precursor for various polymers. researchgate.net Similarly, HMF can be converted to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of plastics like PET. rsc.orgmdpi.com The development of chemoenzymatic conversion strategies, which bridge chemical and biological catalysis, is also a promising approach for the valorization of renewable biomass into valuable furan compounds. nih.gov A significant challenge remains in optimizing these processes to be cost-effective and scalable for industrial application. acs.org

Advanced Computational Studies for Reaction Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of furan derivatives. acs.orgnih.gov These theoretical studies provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules, which are crucial for designing more efficient synthetic routes.

DFT calculations have been used to study the hydrodeoxygenation of furan and its derivatives on catalyst surfaces, revealing the order of reactivity and the key steps in the reaction mechanism. rsc.org Such studies can help in the rational design of improved catalysts. Furthermore, computational methods are being employed to investigate the Diels-Alder reactions of furans, predicting the stereochemical outcomes and the influence of substituents on reaction barriers. researchgate.net By combining computational predictions with experimental work, researchers can accelerate the discovery of new reactions and optimize existing ones, saving time and resources. chemrxiv.org The integration of machine learning with these physics-based approaches is poised to further revolutionize reaction discovery and optimization. cecam.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch methods. springerprofessional.dechim.it These advantages include enhanced reaction control, improved safety, and easier scalability. mdpi.comresearchgate.net For the synthesis and functionalization of furan derivatives, flow chemistry provides a means to overcome challenges associated with handling reactive intermediates and managing exothermic reactions. nih.gov

The integration of flow chemistry with automated systems allows for high-throughput experimentation and the rapid optimization of reaction conditions. syrris.comresearchgate.net This automated approach is particularly valuable for generating libraries of furan-containing compounds for applications such as drug discovery. syrris.com By combining modular flow chemistry systems with real-time analysis techniques like mass spectrometry, researchers can create self-optimizing systems that autonomously identify the best reaction conditions. researchgate.netbeilstein-journals.org This convergence of flow chemistry, automation, and data-driven optimization is set to accelerate the development of new synthetic methodologies for furan derivatives. beilstein-journals.orgnih.gov

TechnologyAdvantages for Furan Synthesis
Flow Chemistry Enhanced control over reaction parameters, improved safety, and scalability. springerprofessional.dechim.itmdpi.comresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions and generation of compound libraries. syrris.combeilstein-journals.org
Integrated Systems Real-time reaction monitoring and autonomous optimization. researchgate.netbeilstein-journals.org

Design of New Furan-Containing Materials with Tailored Properties

The unique chemical structure of the furan ring makes it a valuable building block for a wide range of advanced materials. furious-project.eu Research is increasingly focused on designing and synthesizing furan-based polymers and copolyesters with specific, tailored properties for high-performance applications. nih.gov

One major area of interest is the development of bio-based plastics derived from furan dicarboxylic acid (FDCA). cost.eumdpi.com These materials, such as polyethylene (B3416737) furanoate (PEF), exhibit properties comparable or even superior to their petroleum-based counterparts, including better barrier properties. cost.euacs.org By incorporating rigid diols into furan-based polyesters, researchers can further enhance their mechanical strength and thermal stability. mdpi.com Enzymatic polymerization is also being explored as a sustainable method for producing these furan-based polymers. rsc.orgnih.gov The FURIOUS project, a European research initiative, is dedicated to developing novel furan-based polymers for demanding applications in sectors like automotive, biomedical, and electronics. furious-project.eu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-bromofuran-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of methyl furan-3-carboxylate derivatives. Key steps include electrophilic aromatic substitution (EAS) at the 2-position of the furan ring using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Solvent choice (e.g., CCl₄ or DMF) and catalysts (e.g., FeCl₃) significantly affect regioselectivity and yield . Purification via column chromatography (silica gel, hexane/EtOAc) is standard. For reproducibility, optimize stoichiometry and monitor reaction progress using TLC or GC-MS.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for a singlet (~δ 3.8–3.9 ppm) from the methyl ester (-COOCH₃). The furan ring protons show distinct splitting: H-4 and H-5 protons appear as doublets (δ 6.5–7.5 ppm), while H-2 is absent due to bromine substitution.
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm. Bromine at C-2 deshields adjacent carbons, shifting C-3 (ester carbonyl) and C-4/C-5 (furan carbons) to specific regions.
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~600–700 cm⁻¹ (C-Br stretch) confirm functional groups .

Q. What crystallographic software is recommended for analyzing the crystal structure of this compound?

  • Methodological Answer : Use SHELX (e.g., SHELXL for refinement) to solve small-molecule crystal structures. Preprocess diffraction data with WinGX for phase determination and visualization. For rendering, ORTEP-3 or Mercury CSD provides high-quality thermal ellipsoid plots and packing diagrams. Ensure proper handling of twinning or disorder using SHELXL’s TWIN/BASF commands .

Advanced Research Questions

Q. How does the bromine substituent influence the furan ring’s electronic properties and reactivity?

  • Methodological Answer : Bromine’s electron-withdrawing effect reduces the aromaticity of the furan ring, increasing electrophilicity at C-5. Computational studies (DFT, e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack. Experimentally, compare reaction rates of brominated vs. non-brominated analogs in cross-coupling (e.g., Suzuki-Miyaura) to quantify electronic effects .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from experimental resolution or refinement errors. Cross-validate data using:

  • Rigorous refinement : Apply Hirshfeld atom refinement (HAR) in SHELXL for accurate H-atom positioning.
  • Puckering analysis : Use Cremer-Pople parameters to quantify ring distortion and compare with literature .
  • Database mining : Cross-reference the Cambridge Structural Database (CSD) via Mercury to identify outliers .

Q. How can the environmental stability of this compound be assessed, given its brominated structure?

  • Methodological Answer : Perform hydrolysis studies under varied pH (e.g., pH 2–12) to assess ester and C-Br bond stability. Monitor degradation products via LC-MS. For photostability, expose solutions to UV-Vis light (λ = 254–365 nm) and track decomposition using GC-MS. Compare half-lives with non-brominated analogs to isolate halogen-specific effects .

Key Citations

  • Structural refinement: SHELX , Mercury
  • Synthetic protocols:
  • Electronic analysis: DFT
  • Environmental stability:

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromofuran-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.